Ethyl 4-amino-3,5-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMKGDSDLYAIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184926 | |
| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-47-4 | |
| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 4 Amino 3,5 Dimethylbenzoate
Established Synthetic Routes for Ethyl 4-amino-3,5-dimethylbenzoate
The synthesis of this compound can be achieved through several established routes, primarily involving the esterification of a benzoic acid precursor or the reduction of a nitro-substituted analogue.
Esterification Reactions of Benzoic Acid Precursors
A primary method for synthesizing this compound is through the direct esterification of 4-amino-3,5-dimethylbenzoic acid. This reaction is typically carried out by reacting the benzoic acid derivative with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed during the process.
Another approach involves a two-step process starting from 3,5-dimethyl-4-nitrobenzoic acid. googleapis.com This precursor is first esterified to methyl 3,5-dimethyl-4-nitrobenzoate using thionyl chloride in methanol (B129727). googleapis.com The resulting nitro ester is then reduced to the corresponding amine. googleapis.com
A similar strategy can be applied starting from 4-amino-3,5-dibromobenzoic acid, which is first converted to 4-amino-3,5-dimethoxybenzoic acid and then methylated to form the corresponding methyl ester. google.com
Table 1: Selected Esterification Reactions for Benzoic Acid Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3,5-Dimethyl-4-nitro-benzoic acid | Thionyl chloride, Methanol, 80°C, 16h | Methyl 3,5-dimethyl-4-nitro-benzoate | 98.3% | googleapis.com |
| 4-amino-3,5-dibromobenzoic acid | 1. Alkali methylate, Cu₂O, Dimethylformamide; 2. Dimethyl sulfate, Base, Ketone solvent, 50-70°C | Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | - | google.com |
| 4-amino-2,6-difluorobenzoic acid | Ethanol, Sulfuric acid, Reflux | Ethyl 4-amino-2,6-difluorobenzoate | - |
Nitro Group Reduction Pathways
The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of this compound. A common precursor is ethyl 3,5-dimethyl-4-nitrobenzoate, which can be synthesized by the esterification of 3,5-dimethyl-4-nitrobenzoic acid with ethanol. lookchem.com
Several reducing agents can be employed for this conversion. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. googleapis.comorgsyn.org For instance, methyl 3,5-dimethyl-4-nitrobenzoate can be reduced to methyl 4-amino-3,5-dimethyl-benzoate using iron powder and hydrochloric acid in methanol at 80°C, affording a near-quantitative yield. googleapis.com Alternative reducing systems include indium in the presence of ammonium (B1175870) chloride in aqueous ethanol, which offers a more environmentally friendly approach. orgsyn.org Other methods reported for the reduction of related nitroaromatics include the use of stannous chloride. researchgate.net
The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure high yields of the desired product. The mechanism of hydrogenation of aromatic nitro compounds often proceeds through several intermediate stages. researchgate.net
Table 2: Reduction of Nitro Precursors to Amino Benzoates
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Methyl 3,5-dimethyl-4-nitrobenzoate | Iron powder, 37% HCl, Methanol, 80°C, 16h | Methyl 4-amino-3,5-dimethyl-benzoate | 99% | googleapis.com |
| Ethyl p-nitrobenzoate | Indium, Ammonium chloride, Aqueous ethanol, Reflux, 2.5h | Ethyl 4-aminobenzoate (B8803810) | - | orgsyn.org |
| Ethyl p-nitrobenzoate | Platinum oxide, Hydrogen | Ethyl p-aminobenzoate | - | orgsyn.org |
| Methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate | Stannous chloride | Methyl 4-amino-3,5-dichlorobenzoate | - | researchgate.net |
Derivatization Strategies and Functional Group Interconversions
This compound possesses three key functional groups—the primary amine, the aromatic ring, and the carboxylic ester—that can be selectively modified to generate a wide array of derivatives.
Amine Group Functionalization (e.g., Acylation, Alkylation)
The primary amino group of this compound is a versatile handle for various functionalization reactions.
Acylation: The amine can be readily acylated to form amides. For example, reaction with carbobenzoxychloride in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding N-carbobenzoxy derivative. google.com This protective group can be important in multi-step syntheses.
Alkylation: The amino group can also undergo alkylation. For instance, it can be reacted with other molecules to form more complex structures, as seen in the synthesis of various pharmaceutical intermediates. google.com Direct acylation of C(sp³)–H bonds of N-aryl amines, including those with β-hydrogens, can be achieved using a combination of photoredox and nickel catalysis to generate α-amino ketones. nih.gov
Aromatic Substitution Reactions (e.g., Sandmeyer Chemistry, Halogenation)
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, and the amino group can be converted to other functionalities via diazonium salt intermediates.
Sandmeyer Chemistry: The Sandmeyer reaction provides a powerful method for replacing the amino group with a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and others. nih.gov This reaction proceeds via the formation of a diazonium salt from the amine, which is then reacted with a copper(I) salt. nih.gov For example, a similar compound, ethyl 4-amino-3,5-dibromobenzoate, can be converted to the corresponding iodide via a Sandmeyer reaction. ohsu.edu
Halogenation: Direct halogenation of the aromatic ring can also be achieved. For instance, iodination of the related compound benzocaine (B179285) (ethyl 4-aminobenzoate) can be accomplished using iodine monochloride to yield ethyl 4-amino-3,5-diiodobenzoate. chemicalbook.com Chlorination of methyl 4-aminobenzoate can lead to the formation of methyl 4-amino-3,5-dichlorobenzoate. researchgate.net
Carboxylic Ester Hydrolysis and Re-esterification
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dimethylbenzoic acid. This hydrolysis is typically carried out under basic conditions, for example, by stirring with an aqueous solution of sodium hydroxide (B78521) in ethanol. google.com The resulting carboxylic acid can then be re-esterified with different alcohols to produce a variety of other esters, providing a route to further diversify the molecule. nih.gov
Coupling Reactions for Complex Molecule Assembly (e.g., Amide Bond Formation)
The structure of this compound, featuring a primary aromatic amine, makes it a valuable building block for the assembly of more complex molecular architectures through coupling reactions. A paramount example of this is the formation of amide bonds, a fundamental linkage in numerous pharmaceutical compounds and functional materials. lookchem.com
The reaction involves the nucleophilic attack of the amino group of this compound on an activated carboxylic acid derivative. This process is rarely conducted by direct reaction due to the high temperatures required; instead, it is typically mediated by coupling agents that enhance the electrophilicity of the carboxylic acid. libretexts.org A widely adopted and efficient protocol for this transformation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt). nih.govcommonorganicchemistry.com
The general mechanism for this coupling proceeds as follows: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by the amine to form the amide bond. However, the O-acylisourea can also rearrange into a stable N-acylurea byproduct. To prevent this and improve reaction efficiency, HOBt is added. HOBt reacts with the O-acylisourea to form an active HOBt ester, which is more reactive towards the amine and less prone to side reactions. nih.govluxembourg-bio.com A base, such as Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP), is typically included to neutralize the acids formed and to catalyze the reaction. nih.gov DMAP, in particular, can function as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov
This methodology allows for the synthesis of a wide array of functionalized amide derivatives under mild conditions, connecting the this compound core to various molecular fragments. nih.gov
Table 1: Representative Amide Coupling Reaction
| Reactant 1 | Reactant 2 (Acid) | Coupling System | Solvent | Resulting Amide Product |
|---|---|---|---|---|
| This compound | A functionalized carboxylic acid (e.g., R-COOH) | EDC, HOBt, DIPEA | DMF or Acetonitrile | Ethyl 4-(R-carbonylamino)-3,5-dimethylbenzoate |
Advanced Synthetic Approaches and Reaction Optimization
Optimizing the synthesis of and subsequent reactions involving this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. This involves the adoption of advanced catalytic methods and the integration of green chemistry principles.
Catalytic Methods in Synthesis
Catalysis plays a pivotal role in the efficient synthesis of this compound. The most common and industrially relevant synthetic route involves the catalytic reduction of its nitro precursor, Ethyl 3,5-dimethyl-4-nitrobenzoate.
This transformation is a classic example of catalytic hydrogenation, where a nitro group (-NO₂) is reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst. This method is highly efficient and selective.
Key Catalytic Systems:
Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for nitro group reductions. The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere. chemicalbook.comgoogle.com The catalyst can be filtered off after the reaction and potentially reused, which is a significant advantage. google.com
Iron (Fe) in Acid: While not strictly catalytic in the same way as Pd/C (the iron is consumed), the reduction of nitroarenes using iron powder in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method. It is often used in laboratory-scale syntheses.
Iron Catalysts with Silanes: More modern approaches utilize well-defined iron complexes as catalysts in combination with a hydrosilane as the reducing agent. rsc.org These systems can offer high chemoselectivity, tolerating other functional groups in the molecule. rsc.org
The use of these catalytic methods avoids the need for stoichiometric, often hazardous, reducing agents, leading to cleaner reactions and higher yields.
Table 2: Catalytic Systems for the Synthesis of this compound via Nitro Reduction
| Catalyst | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Methanol/Ethanol | Room temperature, 60 psi H₂ chemicalbook.com |
| Iron Powder | - (used with acid) | Methanol/HCl | 80 °C |
| Iron Complex (e.g., (iPr-PNP)Fe(H)(CO)) | Triethoxysilane | Acetonitrile | 80 °C rsc.org |
Principles of Green Chemistry in Synthetic Protocols
The application of green chemistry principles to the synthesis and use of this compound aims to reduce the environmental footprint of chemical processes. nih.govtandfonline.com
Key Green Chemistry Considerations:
Catalysis: As discussed previously, employing catalytic reduction methods (e.g., Pd/C hydrogenation) instead of stoichiometric reagents like iron powder is a core green strategy. google.com It increases atom economy and significantly reduces metallic waste.
Solvent Selection: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. While syntheses often use solvents like methanol or DMF, research into greener reaction media is ongoing. commonorganicchemistry.com The use of microwave-assisted synthesis in the absence of organic solvents represents a significant advancement in producing substituted anilines. tandfonline.com Furthermore, protocols using reactive deep eutectic solvents (RDESs) as both the solvent and a reagent are being developed to eliminate hazardous solvents and additives in amide synthesis. rsc.org
Waste Prevention: Designing synthetic routes that generate minimal byproducts is fundamental. The catalytic hydrogenation of Ethyl 3,5-dimethyl-4-nitrobenzoate is a clean reaction, with water being the only major byproduct. This is preferable to methods that produce large amounts of inorganic salts or other waste streams.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis/Reaction | Benefit |
|---|---|---|
| Catalysis | Use of Pd/C for nitro group reduction instead of stoichiometric reagents. | High atom economy, reduced metal waste, catalyst recyclability. google.com |
| Safer Solvents | Exploring reactions in water or deep eutectic solvents; minimizing use of halogenated solvents. rsc.org | Reduced environmental impact and operator hazard. |
| Energy Efficiency | Employing microwave-assisted synthesis. tandfonline.comscirp.org | Faster reaction times, potentially lower energy consumption. |
| Waste Prevention | Designing routes like catalytic hydrogenation where the main byproduct is water. | Minimizes downstream waste treatment and disposal costs. |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Amino 3,5 Dimethylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of Ethyl 4-amino-3,5-dimethylbenzoate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The integration of the signals provides the ratio of the number of protons in each set, while the splitting pattern (multiplicity) arises from the interaction with neighboring protons (spin-spin coupling).
The aromatic region of the spectrum is characterized by a singlet, which is due to the two equivalent aromatic protons. The ethyl group gives rise to a characteristic quartet and triplet pattern. The quartet is observed for the methylene (B1212753) (-CH2-) protons, which are coupled to the three protons of the methyl (-CH3) group. Conversely, the methyl protons of the ethyl group appear as a triplet due to coupling with the two methylene protons. The protons of the two methyl groups on the benzene (B151609) ring appear as a singlet, as do the protons of the amino group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic CH |
| Data not available in search results | Data not available in search results | Data not available in search results | -OCH₂CH₃ |
| Data not available in search results | Data not available in search results | Data not available in search results | -NH₂ |
| Data not available in search results | Data not available in search results | Data not available in search results | Ar-CH₃ |
| Data not available in search results | Data not available in search results | Data not available in search results | -OCH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and the electronic environment of the carbon atoms.
The spectrum typically shows signals for the carbonyl carbon of the ester group, the aromatic carbons, the carbons of the ethyl group, and the carbons of the methyl groups attached to the aromatic ring. The carbonyl carbon is characteristically found at a downfield chemical shift. The aromatic carbons appear in a specific range, with their exact shifts depending on the substituents on the ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available in search results | C=O |
| Data not available in search results | Aromatic C-NH₂ |
| Data not available in search results | Aromatic C-H |
| Data not available in search results | Aromatic C-CH₃ |
| Data not available in search results | Aromatic C-COOEt |
| Data not available in search results | -OCH₂CH₃ |
| Data not available in search results | Ar-CH₃ |
| Data not available in search results | -OCH₂CH₃ |
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would be expected, confirming their connectivity. frontiersin.orgnih.gov
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. frontiersin.orgnih.gov This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the aromatic protons would show a correlation to the signal of the aromatic carbon they are bonded to.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. The exact mass of this compound is 193.1103 g/mol , corresponding to the molecular formula C₁₁H₁₅NO₂. chemsrc.com HRMS can confirm this by measuring the mass of the molecular ion with high accuracy.
Fragmentation Pattern Interpretation
In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the molecular ion into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be anticipated.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. collectionscanada.gc.canepjol.info While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy is based on the inelastic scattering of monochromatic light. collectionscanada.gc.ca Together, they provide complementary information about the molecular structure, as the selection rules for a vibrational mode to be IR or Raman active are different. For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a mode to be Raman active, a change in the polarizability is required. collectionscanada.gc.ca
The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its functional groups. While a dedicated, complete vibrational analysis for this specific compound is not extensively documented in the reviewed literature, data from closely related structures, such as 2-(7-Chloroquinolin-4-ylamino)ethyl-3,5-dimethylbenzoate, provide valuable insights into the expected vibrational frequencies of the 3,5-dimethylbenzoate (B1240308) moiety. mdpi.com
Key vibrational modes anticipated for this compound include:
N-H Stretching: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations. These are expected in the range of 3200-3400 cm⁻¹. For a related compound, an N-H stretching vibration was observed at 3239 cm⁻¹. mdpi.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic (from methyl and ethyl groups) C-H stretches are found just below 3000 cm⁻¹. A C-H stretch was noted at 2923 cm⁻¹ in a related structure. mdpi.com
C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, characteristic absorption band. This is typically observed in the region of 1700-1730 cm⁻¹. A value of 1709 cm⁻¹ has been reported for the C=O stretch in a similar dimethylbenzoate derivative. mdpi.com
C-O Stretching: The ester C-O stretching vibrations usually appear as two bands in the 1300-1000 cm⁻¹ region. A C-O stretch was identified at 1212 cm⁻¹ in a related compound. mdpi.com
Aromatic C=C Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
These vibrational frequencies provide a detailed fingerprint of the molecule, allowing for its identification and the study of its structural properties. collectionscanada.gc.canepjol.info
Interactive Table: Expected Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference Data (cm⁻¹) mdpi.com |
| N-H Stretch | Amino (-NH₂) | 3200 - 3400 | 3239 |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | 2923 |
| C=O Stretch | Ester Carbonyl | 1700 - 1730 | 1709 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1576 (-NH) |
| C-O Stretch | Ester | 1000 - 1300 | 1212 |
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.
For the related compound, Ethyl 4-amino-3,5-difluorobenzoate, single-crystal X-ray diffraction studies were successfully performed to elucidate its molecular structure. nih.gov This analysis would similarly allow for the precise determination of all bond lengths and angles in this compound, confirming the connectivity and providing the absolute structure in the crystalline solid.
Analysis of Crystal Packing and Lattice Interactions
The arrangement of molecules within the crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-stacking interactions. researchgate.net In the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate, the molecules are connected by N—H⋯O hydrogen bonds and π-stacking interactions. nih.gov
Conformational Analysis in Crystalline Phases
X-ray crystallography provides a detailed picture of the preferred conformation of a molecule in the solid state. For Ethyl 4-amino-3,5-difluorobenzoate, the analysis revealed a quinoid character in the phenyl ring, which is a distortion related to the strong electron-donating amino group and electron-withdrawing substituents. nih.gov
A similar conformational analysis of this compound would reveal the planarity of the benzene ring and the orientation of the ethyl ester and amino groups relative to the ring. The dihedral angles between the plane of the aromatic ring and the plane of the ester group would be a key conformational parameter. The methyl groups at positions 3 and 5 may cause some steric hindrance, potentially influencing the conformation of the adjacent amino and ester groups.
Interactive Table: Crystallographic Data for the Related Compound Ethyl 4-amino-3,5-difluorobenzoate nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₉F₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2185 (4) |
| b (Å) | 16.8552 (10) |
| c (Å) | 7.9701 (5) |
| β (°) | 108.033 (2) |
| Volume (ų) | 921.84 (9) |
| Z | 4 |
Computational and Theoretical Chemistry Investigations of Ethyl 4 Amino 3,5 Dimethylbenzoate
Electronic Structure Theory (e.g., Density Functional Theory, DFT)
Electronic structure theory, particularly Density Functional Theory (DFT), is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. acs.orgnih.gov DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. While specific DFT studies exclusively focused on Ethyl 4-amino-3,5-dimethylbenzoate are not widely detailed in the surveyed literature, the methodology is frequently applied to structurally similar or derivative compounds. rsc.orgnih.gov For instance, ground-state DFT has been utilized in investigations of methyl-4-amino-3,5-dimethylbenzoate, a closely related ester. rsc.org Integrated computational approaches combining DFT with molecular docking and dynamics simulations are also common for analyzing bioactive compounds. nih.govbiorxiv.org
Molecular orbital (MO) analysis, derived from electronic structure calculations, provides critical insights into a molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, a detailed MO analysis would map the regions of electron density, identifying the likely sites for electrophilic and nucleophilic attack. While specific HOMO-LUMO energy values for this exact compound are not available in the provided search results, DFT calculations on derivative molecules are used to understand their interaction patterns and inhibitory efficacy. researchgate.net Such analyses are crucial for designing new molecules with tailored electronic properties for applications in materials science and drug development.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization and identification of synthesized compounds. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum. Similarly, by computing the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted.
While specific predicted spectra for this compound were not found, experimental data for structurally related compounds provide a benchmark for what such predictions would aim to achieve. For example, the related compound 2-(7-Chloroquinolin-4-ylamino)ethyl-3,5-dimethylbenzoate has been characterized using IR and NMR spectroscopy. mdpi.com These experimental values serve as a reference for validating computational models.
Table 1: Experimental Spectroscopic Data for a Related Benzoate (B1203000) Derivative
| Spectroscopic Technique | Observed Peaks/Shifts for 2-(7-Chloroquinolin-4-ylamino)ethyl-3,5-dimethylbenzoate mdpi.com |
|---|---|
| IR (KBr) cm⁻¹ | 3239 (N-H), 2923 (C-H), 1709 (C=O), 1576 (-NH), 1212 (C-O) |
| ¹H NMR (CDCl₃) δ ppm | Signals observed in the aromatic region from δH 6.5 to 8.1 ppm. |
| ¹³C NMR δ ppm | Peaks observed around 43, 62, 99, 121, 125, 128, 152, and 166 ppm. |
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.orgbiorxiv.org This technique allows for the exploration of a molecule's conformational landscape, revealing its preferred shapes and flexibility. MD is also crucial for understanding the stability of a ligand when bound to a protein target. nih.gov
In studies of a derivative, [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate (B1240308), MD simulations were performed to assess the stability of its complex with proteins from the Monkeypox virus. biorxiv.orgbiorxiv.org Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed from the simulation trajectory. nih.govbiorxiv.org A low and stable RMSD value over the simulation time suggests that the ligand-protein complex remains in a stable conformation. biorxiv.org RMSF analysis identifies which parts of the protein are more flexible or rigid upon ligand binding. nih.gov These simulations confirmed the structural stability of the complex involving the 3,5-dimethylbenzoate moiety. biorxiv.orgbiorxiv.org
Table 2: MD Simulation Stability Metrics for Protein-Ligand Complexes
| Analysis Metric | Purpose | General Finding for Related Benzoate Derivatives |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the conformational stability of the ligand-protein complex over time. nih.govbiorxiv.org | Complexes involving a 3,5-dimethylbenzoate derivative exhibited low RMSD values, affirming their structural stability. biorxiv.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, highlighting flexible and rigid regions of the protein upon ligand binding. nih.gov | Analysis helps to observe conformational shifts in protein residues during the simulation. biorxiv.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. acs.org By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed mechanism and optimize reaction conditions.
This compound is a known reactant in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. nih.gov In one synthetic route, it is reacted with another component at 150 °C. nih.gov While specific computational studies on the mechanism of this particular reaction were not found in the search, this is a prime example where such modeling could be applied. Theoretical investigations could clarify the role of temperature, identify the transition state structure, and calculate the activation energy, offering a deeper understanding of the synthesis of this important antiviral drug.
Intermolecular Interaction Studies and Binding Affinity Predictions (Focus on methodologies such as molecular docking)
Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug discovery. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govijpsjournal.com
Docking studies have been performed on derivatives of this compound to explore their potential as antiviral agents. biorxiv.org In a notable study, the compound [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate was docked against two proteins from the Monkeypox virus, DNA polymerase (DPol) and profilin-like protein A42R. biorxiv.orgresearchgate.netbiorxiv.org The results showed that this compound had a high docking score, suggesting a strong binding affinity for the A42R protein. biorxiv.org The analysis of the binding pose revealed specific intermolecular interactions, such as arene-arene interactions between the dimethylbenzoate moiety and the His124 residue of the protein. biorxiv.orgbiorxiv.org Such findings are crucial for structure-based drug design, as they highlight the key interactions that contribute to binding and can guide the optimization of the ligand's structure to improve its potency.
Table 3: Molecular Docking Results for a 3,5-Dimethylbenzoate Derivative against MPXV Protein A42R
| Ligand | Target Protein | Docking Score | Key Interacting Residues | Type of Interaction | Reference |
|---|
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgpsu.edu By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. acs.org
This compound serves as a building block for more complex molecules, such as the anti-HIV drug Rilpivirine. nih.gov The field of HIV drug development has noted that computational approaches, including QSAR, are certain to contribute to the rapid discovery of future antiviral agents. nih.gov Although no specific QSAR models featuring this compound were identified in the search results, its derivatives are ideal candidates for such studies. A QSAR model could be developed by synthesizing a library of derivatives, measuring their biological activity (e.g., HIV-1 reverse transcriptase inhibition), and correlating this activity with calculated molecular descriptors. The resulting model would be a powerful tool for the structural optimization of this chemical class, guiding the design of new compounds with enhanced potency.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Intermediate in Complex Organic Synthesis
The reactivity of the amino group, combined with the rigid scaffold of the benzene (B151609) ring, makes Ethyl 4-amino-3,5-dimethylbenzoate a valuable intermediate in the synthesis of diverse organic molecules. Its utility is particularly notable in the construction of heterocyclic systems and as a non-natural building block in peptide-derived structures.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Substituted anilines, such as this compound, are key precursors in many classical and modern methods for synthesizing these ring systems. The amino group serves as a nucleophile or a directing group in cyclization reactions to form five- or six-membered rings.
Several important classes of heterocycles can be accessed using this precursor. For instance, in the Friedländer annulation, a 2-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene (B1212753) group to form quinolines. While this compound itself is not a 2-aminoaryl ketone, it can be chemically modified to incorporate the necessary functionality, leading to the synthesis of highly substituted quinoline (B57606) derivatives. Similarly, it can be employed in multicomponent reactions, which are efficient one-pot processes for generating molecular complexity, to produce diverse heterocyclic libraries, including pyridines, pyrimidines, and imidazoles. The presence of the two methyl groups on the aromatic ring provides steric hindrance that can influence the regioselectivity of these cyclization reactions and impact the final properties of the resulting heterocyclic compounds.
| Heterocycle Class | General Synthetic Strategy | Potential Product Feature |
| Quinolines | Friedländer Annulation, Combes Quinoline Synthesis | Highly substituted quinoline core with methyl and ethyl ester groups. |
| Indoles | Fischer, Bischler-Möhlau, or Larock Indole Synthesis | Substituted indole scaffold for pharmaceutical development. |
| Benzoxazines | Reaction with aldehydes and phenols | Polymerizable monomers for high-performance thermosets. |
| Quinazolinones | Reaction with anthranilic acid derivatives or isatoic anhydride | Fused heterocyclic systems with potential biological activity. |
Building Block for Tyrosine Analogs and Peptide-Derived Structures
The incorporation of non-natural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, novel conformations, and tailored biological activity sigmaaldrich.comnih.govcpcscientific.com. These non-canonical building blocks can act as conformational constraints, molecular scaffolds, or probes to study biological systems sigmaaldrich.comcpcscientific.com.
Aromatic amino acids like aminobenzoic acid (Abz) derivatives are used as rigid spacers or templates to induce specific secondary structures, such as turns or helices, in peptide chains thieme-connect.de. This compound can be viewed as a non-natural, non-proteinogenic amino acid. While it is not a direct analog of tyrosine, as it lacks the critical p-hydroxyl group, it can be considered a sterically constrained analog of phenylalanine.
The synthesis of peptides containing aminobenzoic acids can present challenges due to the reduced nucleophilicity of the aromatic amine thieme-connect.de. However, by using standard N-protection strategies (e.g., Fmoc or Boc) and appropriate coupling reagents, these building blocks can be successfully incorporated into peptide sequences using either solid-phase or solution-phase synthesis thieme-connect.de. The inclusion of the rigid, dimethyl-substituted phenyl ring from this compound into a peptide backbone would enforce significant conformational constraints, providing a tool for designing peptides with specific shapes and functions.
Scaffold for Quinolone and Quinoline Derivative Synthesis
Quinolones and quinolines are privileged scaffolds in medicinal chemistry, forming the core of many antibacterial, anticancer, and antimalarial drugs google.commdpi.com. A common synthetic route to these compounds is the Conrad–Limpach–Knorr reaction, which involves the condensation of an aniline (B41778) with a β-ketoester.
This compound is an ideal starting material for such syntheses. The reaction typically proceeds in two steps: a nucleophilic attack of the aniline amino group on the keto-ester to form an enamine or anilide intermediate, followed by a thermal or acid-catalyzed cyclization to form the quinolone ring. The substitution pattern on the final quinolone product is dictated by the structure of the aniline and the β-ketoester. Using this compound would yield quinolones with a distinct substitution pattern: methyl groups at positions 6 and 8, and an ethoxycarbonyl group at position 7. This specific substitution can significantly influence the molecule's biological activity and pharmacokinetic properties.
Role in Polymer Chemistry and Advanced Materials
The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a valuable monomer for the synthesis of advanced polymers and functional materials.
Monomer Applications in Polymer Synthesis (e.g., Covalent Organic Frameworks, COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas acs.org. They are synthesized from organic building blocks (monomers or linkers) that are connected by strong covalent bonds acs.org. Imine-linked COFs, formed by the condensation of amines and aldehydes, are among the most studied due to their chemical stability acs.org.
This compound can serve as a functionalized amine linker in the synthesis of COFs nih.govacs.orgnih.gov. When reacted with multivalent aldehyde linkers (e.g., 1,3,5-triformylbenzene), it can form a crystalline, porous imine-based framework. The ester group remains as a pendant functionality within the pores of the COF, which can be used for post-synthetic modification or to tune the surface properties of the material, making it suitable for applications in gas storage, separation, or catalysis. Three-dimensional COFs, in particular, offer rich pore networks that are advantageous for host-guest interactions and can serve as stationary phases in gas chromatography nih.gov.
Development of Chiral Stationary Phases (e.g., Polysaccharide Derivatives for Enantioseparation)
The separation of enantiomers is critical in the pharmaceutical industry, and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving this researchgate.net. Among the most successful and widely used CSPs are those based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support researchgate.net.
One of the most effective chiral selectors for these CSPs is the 3,5-dimethylphenylcarbamate derivative of cellulose or amylose researchgate.net. These CSPs, commercialized under trade names like Chiralcel® OD and Chiralpak® AD, exhibit remarkable chiral recognition capabilities for a broad range of racemic compounds . The synthesis of this crucial chiral selector involves reacting the hydroxyl groups of the polysaccharide with 3,5-dimethylphenyl isocyanate thieme-connect.deresearchgate.net.
The 3,5-dimethylaniline core structure is fundamental to the enantioselective properties of these materials. This compound shares this essential structural motif. While not directly used in the standard derivatization process, it represents a readily available precursor for the synthesis of the required 3,5-dimethylphenyl isocyanate or other custom derivatizing agents. The extensive research into cellulose tris(3,5-dimethylphenylcarbamate) underscores the importance of this specific substitution pattern in creating effective and versatile chiral separation media researchgate.net.
Despite a comprehensive search of available scientific literature, there is a notable lack of specific information regarding the application of This compound in the fields of advanced organic synthesis and materials science, particularly concerning the development of catalytic systems and its exploration in organometallic chemistry. The requested article outline focuses on highly specialized areas of research for which this specific compound does not appear to be a significant subject of study in published materials.
While general information about the chemical and physical properties of this compound is available, its specific use as a precursor or component in the synthesis of catalytic systems or organometallic complexes is not documented in the accessible literature. Research in catalysis and organometallic chemistry often involves a wide array of organic ligands, but it appears that this compound has not been a focus of such research endeavors.
Therefore, this article cannot be generated as requested due to the absence of foundational research data on the specified topics for this particular chemical compound.
Supramolecular Assemblies and Intermolecular Interactions Involving Benzoate Motifs
Characterization of Non-Covalent Interactions
Hydrogen bonds are the most significant directional interactions in this system. The amino group (-NH₂) provides two hydrogen bond donors, and the carbonyl oxygen of the ester is a primary hydrogen bond acceptor. This allows for the formation of robust hydrogen-bonding motifs. In many crystal structures of related aminobenzoates, molecules are linked into chains or sheets via N-H···O hydrogen bonds. acs.orgiucr.org For instance, in crystals of p-aminobenzoic acid, hydrogen-bonded dimers are a common feature, which then further assemble into larger networks. acs.org It is highly probable that Ethyl 4-amino-3,5-dimethylbenzoate forms similar intermolecular N-H···O=C linkages, creating predictable supramolecular synthons.
Table 1: Typical Hydrogen Bond Parameters in Related Benzoate (B1203000) Structures
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Energy (kJ/mol) |
|---|---|---|---|
| N-H···O | 2.8 - 3.2 | 150 - 180 | 15 - 35 |
| C-H···O | 3.0 - 3.8 | 120 - 170 | 2 - 10 |
| O-H···O | 2.5 - 2.8 | 160 - 180 | 20 - 40 |
Note: Data is generalized from studies of various aminobenzoate and carboxylic acid crystal structures.
This compound is a polar molecule, primarily due to the electronegativity difference between the carbon and oxygen atoms in the ester functional group. This creates a permanent molecular dipole, leading to dipole-dipole interactions where molecules align to place positive and negative ends near each other.
Furthermore, all atoms and molecules experience transient fluctuations in their electron clouds, leading to temporary dipoles. These induce corresponding dipoles in neighboring molecules, resulting in weak, non-directional attractive forces known as London dispersion forces, a type of van der Waals force. youtube.com For a molecule of this size, the cumulative effect of these dispersion forces is substantial and plays a crucial role in the close packing of molecules within a crystal.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a large "host" molecule with a binding cavity and a smaller "guest" molecule. youtube.commdpi.com The benzoate motif is a well-known guest for various macrocyclic hosts. Due to its size, shape, and ability to engage in hydrogen bonding and hydrophobic interactions, this compound can be recognized and encapsulated by hosts like cyclodextrins and calixarenes. acs.orgthno.org
For example, studies with α-cyclodextrin have shown that it can form stable 1:1 inclusion complexes with various benzoate derivatives. acs.orgacs.org The aromatic ring of the benzoate guest typically resides within the hydrophobic cavity of the cyclodextrin (B1172386) host, while the polar carboxylate or ester group can interact with the hydroxyl groups at the rim of the host via hydrogen bonding. acs.org This molecular recognition is highly specific, depending on the complementarity in size, shape, and chemical properties between the host and the guest.
Environmental Transformation and Biodegradation Pathways of Benzoate Esters
Microbial Degradation of Aromatic Esters
The initial step in the biodegradation of a benzoate (B1203000) ester is typically the cleavage of the ester bond, a reaction known as hydrolysis. This releases the corresponding alcohol (ethanol in the case of Ethyl 4-amino-3,5-dimethylbenzoate) and the benzoate derivative. Studies on parabens (4-hydroxybenzoic acid esters) have shown that bacteria like Enterobacter cloacae can rapidly hydrolyze the ester bond to produce 4-hydroxybenzoic acid. nih.gov This initial hydrolysis is a critical prerequisite for the subsequent degradation of the aromatic ring. While chemical hydrolysis can occur, its rate under typical environmental pH and temperature conditions is often slow, with half-lives potentially spanning from months to years, making microbial catalysis the primary route of transformation. oieau.fr
Under aerobic conditions, following the initial hydrolysis to 4-amino-3,5-dimethylbenzoic acid, microorganisms employ oxygen-dependent enzymes to degrade the aromatic ring. nih.gov The degradation of aromatic compounds in the presence of oxygen is a well-documented process, often initiated by powerful oxidizing enzymes. nih.govunesp.br
The classical aerobic pathway for benzoate degradation involves the activation of the aromatic ring by dioxygenase enzymes. wikipedia.org These enzymes incorporate both atoms of molecular oxygen into the substrate, typically forming a cis-dihydrodiol. For instance, benzoate dioxygenase converts benzoate to 1,2-cis-dihydroxy-cyclohexa-3,5-diene-carboxylate. ubc.ca This is then dehydrogenated to form catechol, which undergoes ring cleavage by either ortho or meta fission pathways, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. csic.esjmb.or.kr
A different aerobic strategy, termed the "box" pathway, has been identified in bacteria like Azoarcus evansii. csic.esnih.gov This hybrid pathway begins with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. csic.esnih.gov Subsequently, a benzoyl-CoA oxygenase/reductase system attacks the activated ring, leading to non-oxygenolytic ring fission and metabolism through a β-oxidation-like sequence. nih.govnih.govscispace.com
For the degradation of 4-amino-3,5-dimethylbenzoic acid, the amino and methyl substituents would direct the specific enzymatic attack. The amino group in compounds like 2-aminobenzoate (B8764639) can be removed, or the ring can be hydroxylated and cleaved while the amino group is still attached. ethz.ch The methyl groups would likely be targeted by monooxygenases at some stage, although ring cleavage can also occur on methylated rings.
In the absence of oxygen, microorganisms utilize different strategies to overcome the stability of the aromatic ring. nih.govnih.gov A common central intermediate in the anaerobic degradation of many aromatic compounds is benzoyl-CoA. nih.govd-nb.infoniscpr.res.in Therefore, after initial hydrolysis, 4-amino-3,5-dimethylbenzoic acid would first need to be converted to its CoA thioester.
For aminobenzoates, a key anaerobic step is reductive deamination. Studies with denitrifying bacteria have shown that 2-aminobenzoate is first activated to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.govnih.govfrontiersin.org A similar deamination step would be necessary for 4-amino-3,5-dimethylbenzoyl-CoA.
The resulting dimethyl-benzoyl-CoA would then enter a central anaerobic pathway. The core of this pathway involves the reduction of the aromatic ring by the enzyme benzoyl-CoA reductase, an ATP-dependent process that breaks the aromaticity and yields a cyclic diene. d-nb.info This alicyclic intermediate is then further metabolized through a modified β-oxidation pathway, leading to ring cleavage and the formation of compounds that can enter central metabolism, such as acetyl-CoA. d-nb.info
Alternative anaerobic activation mechanisms for other aromatic hydrocarbons include addition to fumarate, particularly for methylated aromatics like toluene, or direct carboxylation of the ring. enviro.wikiresearchgate.net
Enzymatic Systems Involved in Benzoate Metabolism
The biodegradation of benzoate esters and their derivatives is mediated by a diverse array of specialized enzymes. The structure of the substrate, including the number and position of substituents, is a key determinant of which enzymes are involved and their efficiency.
Demethylation is a crucial step in the degradation of methylated aromatic compounds. While specific demethylases for 4-amino-3,5-dimethylbenzoate have not been characterized, the enzymatic removal of methyl groups from aromatic rings is a known microbial process. This is often an oxidative reaction catalyzed by monooxygenases, which use molecular oxygen to hydroxylate the methyl group, leading to the formation of an alcohol, then an aldehyde, and finally a carboxylic acid, which can be removed as CO2 (decarboxylation). In other pathways, the entire hydroxymethyl group may be eliminated. The substrate specificity of these enzymes is critical, as they must be able to bind the substituted aromatic ring and position the methyl group correctly for catalysis.
The efficiency of biodegradation pathways relies on the precise structure and function of the enzymes involved.
Esterases : These enzymes catalyze the initial hydrolysis of the ester bond. Their active site must accommodate the benzoate ester, and they often possess a catalytic triad (B1167595) (e.g., serine, histidine, aspartate) to facilitate the nucleophilic attack on the ester carbonyl group. nih.gov
CoA Ligases : In many aerobic and nearly all anaerobic pathways, the aromatic acid is activated to a CoA thioester by an ATP-dependent CoA ligase. csic.esd-nb.info These enzymes ensure that the substrate is primed for subsequent, often energetically unfavorable, reactions like ring reduction.
Dioxygenases : These are typically multi-component enzymes that carry out the initial hydroxylation of the aromatic ring in aerobic pathways. ubc.caimrpress.com The oxygenase component, which contains a non-heme iron center and determines substrate specificity, is where the aromatic substrate binds. ubc.ca The three-dimensional structure of the active site creates a pocket that selects for substrates of a particular size and shape, and the presence of bulky methyl groups and the polar amino group on this compound would strongly influence its ability to be transformed by a given dioxygenase.
Benzoyl-CoA Reductase : This is the key enzyme of anaerobic benzoate degradation. It is a complex iron-sulfur enzyme that utilizes the energy from ATP hydrolysis to overcome the high activation energy required to reduce the stable aromatic ring. d-nb.info Its substrate specificity is generally focused on benzoyl-CoA and some substituted analogs.
The following table summarizes key enzymes involved in the degradation of benzoate and related compounds.
| Enzyme Class | Function | Example Substrate(s) | Pathway | Reference(s) |
| Esterase | Cleavage of ester bond | Parabens (4-hydroxybenzoic acid esters) | Aerobic/Anaerobic | nih.gov |
| Benzoate-CoA Ligase | Activation of benzoate to benzoyl-CoA | Benzoate, 3-Aminobenzoate | Aerobic/Anaerobic | csic.esuni-konstanz.de |
| 2-Aminobenzoate-CoA Ligase | Activation of 2-aminobenzoate | 2-Aminobenzoate | Anaerobic | nih.gov |
| Ring-hydroxylating Dioxygenase | Dihydroxylation of the aromatic ring | Benzoate, Toluates | Aerobic | ubc.canih.gov |
| Benzoyl-CoA Oxygenase | Oxygenolytic attack on benzoyl-CoA | Benzoyl-CoA | Aerobic ("box" pathway) | nih.govnih.gov |
| 2-Aminobenzoyl-CoA Reductase | Reductive deamination | 2-Aminobenzoyl-CoA | Anaerobic | nih.gov |
| Benzoyl-CoA Reductase | Reduction of the aromatic ring | Benzoyl-CoA | Anaerobic | d-nb.info |
Methodologies for Studying Environmental Fate and Bioremediation Strategies
Investigating the environmental fate of a compound like this compound involves a combination of laboratory and field techniques.
Enrichment Cultures and Microcosms : Laboratory studies often begin with enrichment cultures, where soil or water samples are incubated with the target compound as a sole source of carbon and energy to isolate microorganisms capable of its degradation. uni-konstanz.de Microcosms are more complex laboratory systems that simulate a specific environment (e.g., a sediment layer or soil column) and can be used to study degradation rates and pathway intermediates under more realistic conditions. oup.com
Metabolite Identification : To elucidate the degradation pathway, researchers identify the intermediate products that accumulate over time. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying these metabolites. science.govwho.int
Enzyme Assays : Once a degradation pathway is hypothesized, the activity of key enzymes can be measured in cell-free extracts of the degrading microorganisms. nih.govresearchgate.net This provides direct evidence for the involvement of specific catalytic steps.
Molecular Techniques : Modern approaches include the use of molecular tools to identify the genes responsible for degradation. Sequencing these genes allows for comparison with known enzymes and can provide insight into the catalytic mechanism. jmb.or.krnih.gov
Based on these studies, bioremediation strategies can be developed for contaminated sites. Biostimulation involves modifying the environment (e.g., by adding nutrients or electron acceptors) to encourage the growth and activity of indigenous microorganisms capable of degrading the contaminant. Bioaugmentation involves introducing specific, pre-grown microorganisms with the desired degradative capabilities to a contaminated site to supplement the native microbial population. The selection of an appropriate strategy requires a thorough evaluation of the site conditions and the specific contaminants. oup.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-amino-3,5-dimethylbenzoate, and how can reaction conditions be optimized?
- Methodology : A catalytic Diels–Alder/aromatization strategy can be adapted from studies on structurally similar benzoate esters. Key steps include:
- Substrate preparation : Use furanic derivatives (e.g., 2,5-dimethylfuran) as dienes and ethyl acrylate as a dienophile for the Diels–Alder reaction .
- Aromatization : Employ acid catalysts (e.g., HSO) or thermal methods to convert cycloadducts into aromatic intermediates.
- Amination : Introduce the amino group via nucleophilic substitution or reduction of nitro intermediates.
- Optimization : Monitor reaction progress using H-NMR to track coupling constants (e.g., for meta-substituted protons) and adjust temperature/pH for yield improvement .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C-NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at δ ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 239.0914) and isotopic patterns .
- Chromatography : Use TLC with n-pentane/EtOAc (10:1) to assess purity (R ≈ 0.72) and HPLC for quantitative analysis .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodology :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
- Solubility : Dissolve in dry DMSO or ethanol for long-term stability, avoiding aqueous buffers unless stabilized .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethyl and 4-amino substituents influence reactivity in cross-coupling reactions?
- Methodology :
- Steric analysis : Compare reaction rates with unsubstituted analogs using DFT calculations (e.g., lattice energy modeling for crystal packing effects) .
- Electronic profiling : Measure Hammett parameters (σ) for substituents via UV-Vis spectroscopy of charge-transfer complexes.
- Case study : In Suzuki–Miyaura couplings, the amino group enhances electron density, accelerating oxidative addition but requiring bulky ligands (e.g., SPhos) to mitigate steric hindrance .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- X-ray crystallography : Resolve ambiguities in NOESY or HMBC correlations by determining crystal structures (e.g., CCDC 2032776 for analogous hydrazides) .
- Dynamic NMR : Identify conformational exchange broadening in H-NMR peaks at variable temperatures (e.g., 100–300 K) .
- Isotopic labeling : Use N-labeled amines to confirm hydrogen bonding networks in solid-state IR .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodology :
- QSAR modeling : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity data from enzyme inhibition assays .
- Docking simulations : Map the ester group’s binding affinity to hydrophobic pockets in target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., bioavailability >30%) while retaining potency .
Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Flash chromatography : Optimize gradient elution (hexane → EtOAc) with silica gel (230–400 mesh) for baseline separation of regioisomers .
- Crystallization : Induce nucleation in ethyl acetate/hexane (1:3) at –20°C to isolate high-purity crystals (>99% by HPLC) .
- SPE cartridges : Use C18-modified silica for desalting and removing polar byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
